![molecular formula C15H14F2N6O B3904843 N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B3904843.png)
N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Overview
Description
N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a difluoromethoxy group, a triazole ring, and a pyrimidine core, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the difluoromethoxybenzyl intermediate: This step involves the reaction of 3-(difluoromethoxy)benzyl chloride with a suitable nucleophile to form the intermediate.
Synthesis of the triazole ring: The intermediate is then reacted with 2-methyl-1,2,4-triazole under appropriate conditions to form the triazole ring.
Formation of the pyrimidine core: The final step involves the cyclization of the triazole intermediate with a suitable pyrimidine precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or triazole moiety.
Scientific Research Applications
N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(difluoromethoxy)phenyl]methyl]-4-(1,2,4-triazol-3-yl)pyrimidin-2-amine
- N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-5-yl)pyrimidin-2-amine
- N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,3-triazol-3-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the triazole and pyrimidine rings contribute to its ability to interact with various biological targets.
Properties
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O/c1-23-13(20-9-21-23)12-5-6-18-15(22-12)19-8-10-3-2-4-11(7-10)24-14(16)17/h2-7,9,14H,8H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISVUKLQLBXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


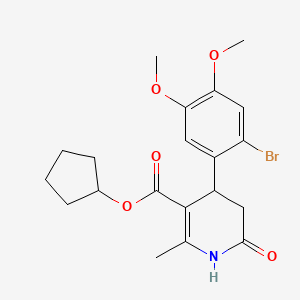
amino]methyl}-4-methylphenol](/img/structure/B3904785.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3904793.png)
![N-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B3904796.png)
![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3904801.png)
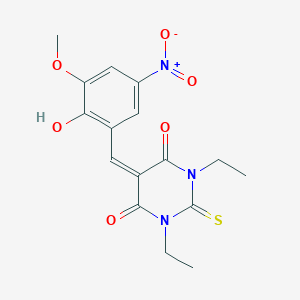
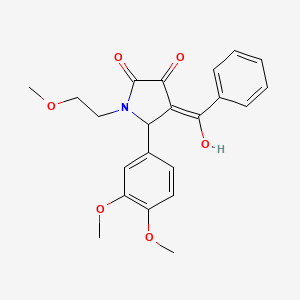
![3-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B3904812.png)
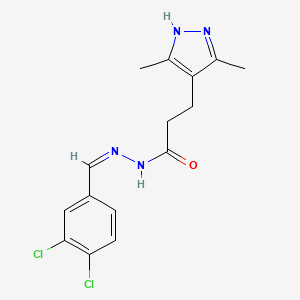
![N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]benzenesulfonamide](/img/structure/B3904816.png)
![(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3904817.png)
![ethyl 2-[4-(acetylamino)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904824.png)
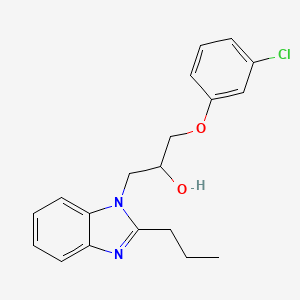
![methyl 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B3904845.png)
